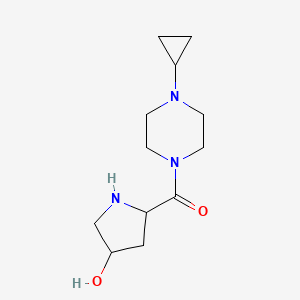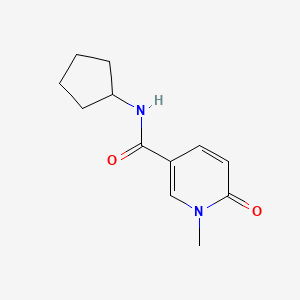![molecular formula C11H17N5O3 B7559706 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide, also known as EPPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPPA is a member of the pyridine family of compounds and is characterized by its nitro and carboxamide functional groups.
Wissenschaftliche Forschungsanwendungen
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has been shown to inhibit the activity of several enzymes, including tyrosine kinases and phosphatases, which play important roles in cancer cell signaling.
Biochemical and Physiological Effects:
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide has also been shown to have anti-inflammatory and antioxidant effects. These properties make it a potential candidate for the treatment of a wide range of diseases, including inflammatory disorders and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide is its high potency and specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the molecular mechanisms of disease and for developing new therapies. However, 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide also has some limitations, including its relatively low solubility and stability in aqueous solutions. These limitations can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide. One area of interest is in the development of new cancer therapies that target specific signaling pathways and enzymes. Another area of interest is in the development of new anti-inflammatory and antioxidant therapies for the treatment of a wide range of diseases. Additionally, there is a need for further research into the pharmacokinetics and pharmacodynamics of 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide, including its absorption, distribution, metabolism, and excretion in vivo.
Synthesemethoden
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-5-nitropyridine with 3-chloropropylamine and ethylamine. The reaction proceeds through a series of steps, including nucleophilic substitution and condensation reactions, to form the final product. The purity and yield of 2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide can be improved using various purification techniques, such as recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
2-[3-(ethylamino)propylamino]-5-nitropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-2-13-4-3-5-14-11-9(10(12)17)6-8(7-15-11)16(18)19/h6-7,13H,2-5H2,1H3,(H2,12,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIXJSPMFOXPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)
![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)




![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)

![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)